5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the furan ring, followed by the introduction of the methoxycarbonyl and carboxylic acid groups. The Suzuki-Miyaura coupling reaction could potentially be used for the formation of the carbon-carbon bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, while the methoxycarbonyl group could be involved in reactions with nucleophiles .Scientific Research Applications
Bioactivity and Anti-Viral Properties
Furan-2-carboxylic acids, structurally similar to 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid, have demonstrated significant bioactivities. For instance, compounds isolated from Nicotiana tabacum roots showed high anti-tobacco mosaic virus (TMV) activity and moderate to weak inhibitory activities against certain human tumor cell lines (Wu et al., 2018). Similarly, furan-2-carboxylic acids derived from Nicotiana tabacum leaves also exhibited anti-TMV activities, with inhibition rates close to those of positive controls (Yang et al., 2016).
Chemical Synthesis and Rearrangements
In chemical synthesis, furan compounds including variants of furan-2-carboxylic acids undergo various reactions such as Beckmann rearrangements, leading to the formation of other carboxylic acids and pyrrole derivatives (Stankyavichus et al., 2013). These reactions are crucial for the synthesis of new chemical entities with potential therapeutic applications.
Structural Analysis and Crystallography
Furan derivatives, including methoxycarbonyl-substituted compounds, are subjects of structural analysis and crystallography studies. This research provides insights into the molecular arrangement and bonding characteristics essential for understanding their chemical behavior and potential applications (Morzyk-Ociepa et al., 2004).
Potential in Neuroprotective Drug Development
Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate, a compound structurally related to 5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid, has been studied as a potential neuroprotective drug. This research suggests the possible application of furan derivatives in the development of treatments for neurological conditions (Yu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
5-methoxycarbonyl-2-methylfuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-4-5(7(9)10)3-6(13-4)8(11)12-2/h3H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLOVXCFVLERG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methoxycarbonyl)-2-methylfuran-3-carboxylic acid |
Synthesis routes and methods
Procedure details
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